molecular formula C16H16ClNO3 B5809292 N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B5809292
M. Wt: 305.75 g/mol
InChI Key: CSVGJZFEKVDSEK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide, also known as BAY 59-3074, is a chemical compound that belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists. It was first synthesized by Bayer AG in 2005 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 exerts its effects by selectively activating CB2 receptors, which are primarily expressed on immune cells and have been implicated in the regulation of inflammation and immune responses. Activation of CB2 receptors by N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 leads to the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), and the promotion of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 has been shown to modulate the activity of various ion channels and enzymes, such as TRPV1 and FAAH, which are involved in pain sensation and endocannabinoid signaling.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 has been shown to have a wide range of biochemical and physiological effects. In animal models, it has been demonstrated to reduce inflammation, pain, and neuronal damage in various neurological disorders, such as multiple sclerosis, neuropathic pain, and traumatic brain injury. In addition, N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast cancer, prostate cancer, and melanoma. Furthermore, N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 has been shown to have immunomodulatory effects, such as the promotion of T cell differentiation and the inhibition of B cell activation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 in lab experiments is its selectivity for CB2 receptors, which allows for the specific targeting of immune cells and the modulation of inflammatory responses. In addition, N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 is its relatively low potency compared to other CB2 agonists, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074. One direction is the further investigation of its potential therapeutic applications in various neurological disorders, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Another direction is the exploration of its potential use in the treatment of cancer, either as a monotherapy or in combination with other anticancer agents. Furthermore, the development of more potent and selective CB2 agonists based on the structure of N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 is a multistep process that involves the reaction of 2-methylphenol with 5-chloro-2-methoxybenzoic acid to form 5-chloro-2-methoxyphenyl-2-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 has been studied for its potential therapeutic applications in various fields, including neurology, immunology, and oncology. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models of multiple sclerosis, neuropathic pain, and traumatic brain injury. In addition, N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide 59-3074 has been investigated for its potential use in the treatment of cancer, as CB2 receptors are overexpressed in many types of cancer cells.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11-5-3-4-6-14(11)21-10-16(19)18-13-9-12(17)7-8-15(13)20-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVGJZFEKVDSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide

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